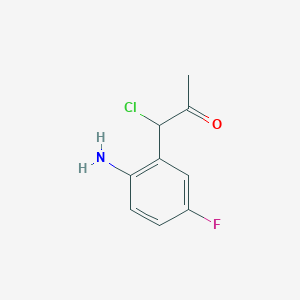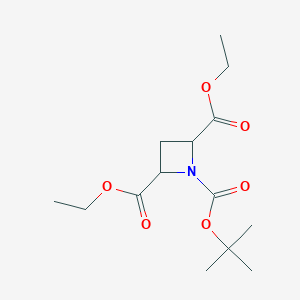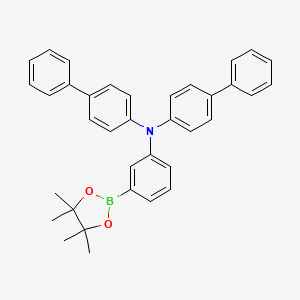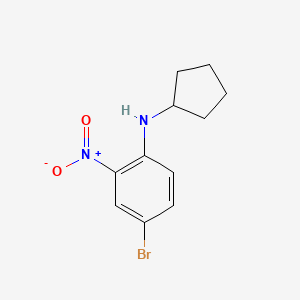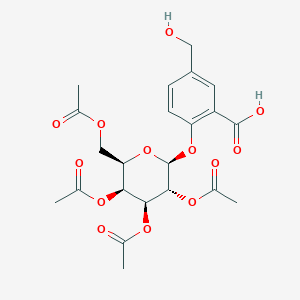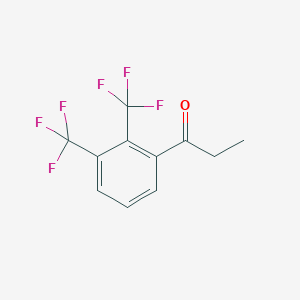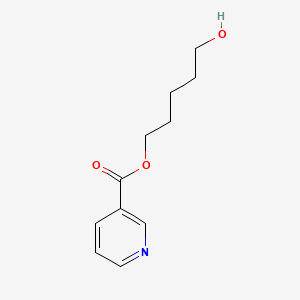
Nicotinic acid, 5-hydroxypentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 5-hydroxypentyl ester is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the esterification of nicotinic acid with a 5-hydroxypentyl group. Nicotinic acid and its derivatives are known for their significant roles in various biological processes, including lipid metabolism and cellular respiration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 5-hydroxypentyl ester typically involves the esterification of nicotinic acid with 5-hydroxypentanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly, sulfuric acid or hydrochloric acid is used as a catalyst in the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: On an industrial scale, nicotinic acid is produced mainly by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and cost-effectiveness. The esterification process is then applied to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Nicotinic acid, 5-hydroxypentyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ester can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of nicotinic acid .
Wissenschaftliche Forschungsanwendungen
Nicotinic acid, 5-hydroxypentyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases and dyslipidemia.
Industry: It is used in the production of pharmaceuticals and as an additive in food and feed
Wirkmechanismus
The mechanism of action of nicotinic acid, 5-hydroxypentyl ester involves its conversion to nicotinic acid in the body. Nicotinic acid exerts its effects by binding to the G-protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue. This binding inhibits the breakdown of fats in adipose tissue, leading to a decrease in free fatty acids in the bloodstream. Additionally, nicotinic acid increases the levels of high-density lipoprotein cholesterol (HDL-C) and decreases low-density lipoprotein cholesterol (LDL-C) levels .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide: Another derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.
Inositol hexanicotinate: A form of nicotinic acid that is slowly hydrolyzed to free nicotinic acid in the body, used to reduce flushing side effects.
Nicotinic acid riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism
Uniqueness: Nicotinic acid, 5-hydroxypentyl ester is unique due to its specific ester structure, which may confer different pharmacokinetic properties compared to other derivatives. This structural difference can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to distinct therapeutic effects .
Eigenschaften
CAS-Nummer |
101952-64-1 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
5-hydroxypentyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c13-7-2-1-3-8-15-11(14)10-5-4-6-12-9-10/h4-6,9,13H,1-3,7-8H2 |
InChI-Schlüssel |
VVEZBNVPLZZJBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)OCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
